molecular formula C17H20N2O2 B4700172 [5-amino-2-(4-morpholinyl)phenyl](phenyl)methanol

[5-amino-2-(4-morpholinyl)phenyl](phenyl)methanol

Cat. No. B4700172
M. Wt: 284.35 g/mol
InChI Key: CTKFXDJIBAUALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-amino-2-(4-morpholinyl)phenyl](phenyl)methanol, also known as MPMP, is a chemical compound with potential therapeutic applications in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of [5-amino-2-(4-morpholinyl)phenyl](phenyl)methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Specifically, [5-amino-2-(4-morpholinyl)phenyl](phenyl)methanol has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in the development of cancer.
Biochemical and Physiological Effects:
[5-amino-2-(4-morpholinyl)phenyl](phenyl)methanol has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to modulate immune function. These effects make [5-amino-2-(4-morpholinyl)phenyl](phenyl)methanol a promising candidate for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of [5-amino-2-(4-morpholinyl)phenyl](phenyl)methanol is its relatively low toxicity, which makes it a safer alternative to other anti-cancer drugs. Additionally, its ability to inhibit multiple signaling pathways involved in cancer growth and proliferation makes it a potentially more effective treatment option. However, one limitation of [5-amino-2-(4-morpholinyl)phenyl](phenyl)methanol is its relatively low solubility, which can make it difficult to administer in certain forms.

Future Directions

There are numerous future directions for research on [5-amino-2-(4-morpholinyl)phenyl](phenyl)methanol. One area of interest is its potential use in combination with other drugs to enhance its anti-cancer effects. Additionally, further research is needed to fully understand the mechanism of action of [5-amino-2-(4-morpholinyl)phenyl](phenyl)methanol and its potential applications in the treatment of other diseases. Finally, the development of new formulations of [5-amino-2-(4-morpholinyl)phenyl](phenyl)methanol with improved solubility could make it a more viable treatment option in the future.

Scientific Research Applications

[5-amino-2-(4-morpholinyl)phenyl](phenyl)methanol has been the subject of numerous scientific studies due to its potential therapeutic applications. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, [5-amino-2-(4-morpholinyl)phenyl](phenyl)methanol has been investigated for its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(5-amino-2-morpholin-4-ylphenyl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c18-14-6-7-16(19-8-10-21-11-9-19)15(12-14)17(20)13-4-2-1-3-5-13/h1-7,12,17,20H,8-11,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKFXDJIBAUALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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